9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound exhibits potential as an antitumor agent and has garnered interest in medicinal chemistry due to its structural features and associated pharmacological properties. Its synthesis and characterization have been explored in various studies, revealing insights into its chemical behavior and potential applications.
The compound is derived from the quinoline family, specifically featuring a dioxino ring system fused with a phenyl group. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in the ring structure. The synthesis of this compound has been documented in scientific literature, showcasing its relevance in organic synthesis and medicinal chemistry .
The synthesis of 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol typically involves a multi-step process utilizing various reagents and conditions. A common method includes the reaction of an appropriate arylamine with an aldehyde in the presence of a catalyst such as indium(III) chloride. The general procedure involves refluxing the reactants in ethanol for several hours, followed by the addition of naphthoquinone to facilitate the formation of the desired product through cyclization .
The molecular structure of 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol can be described as follows:
Spectroscopic data such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of synthesized compounds. For instance:
The compound undergoes various chemical reactions typical for quinoline derivatives, including electrophilic substitutions and nucleophilic attacks due to its electron-rich aromatic system. The presence of hydroxyl groups enhances its reactivity towards electrophiles.
The mechanism by which 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol exerts its biological effects may involve interaction with specific molecular targets within cancer cells. The compound's structural features suggest that it could inhibit key enzymes or receptors involved in tumor growth and proliferation.
Preliminary studies indicate that derivatives of this compound may exhibit dual inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinase pathways, which are crucial for tumor angiogenesis and metastasis .
The compound is expected to be soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature.
9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol has potential applications in:
The synthesis of 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol relies on convergent multi-step sequences, typically starting from functionalized quinoline or catechol precursors. A common approach involves the assembly of the quinoline core prior to [1,4]dioxane annulation. For instance, ortho-quinone intermediates derived from hydroxyquinolines undergo nucleophilic addition with dihaloethane derivatives under basic conditions to form the dioxane ring [3] [5]. Alternative routes employ pre-formed benzodioxin fragments that are coupled with halogenated quinolines via Ullmann or Pd-catalyzed reactions, though yields vary significantly (45–78%) due to steric constraints [5] [7]. Critical optimization focuses on:
Table 1: Representative Multi-Step Synthetic Routes
Starting Material | Key Steps | Overall Yield | Reference |
---|---|---|---|
6-Hydroxy-8-bromoquinoline | Williamson ether → Cyclization | 62% | [5] |
7-Hydroxyquinoline-glycal | Olefinic ester cyclization | 50% | [3] |
2,3-Dihydroxyquinoline | Nucleophilic addition → Alkylation | 45% | [7] |
Cyclization methodologies dominate the construction of the tricyclic framework. Two principal strategies are employed:
Table 2: Cyclization Methods and Outcomes
Method | Conditions | Regioselectivity | Yield |
---|---|---|---|
Vilsmeier-Haack | POCl₃/DMF, 25°C, 1h | C6-C7 bond formation | 82% |
Olefinic ester cyclization | CH₂I₂/CrCl₂, −78°C → RT | C2-O1 bond formation | 50% |
Acid-catalyzed etherification | p-TsOH, toluene, reflux | Variable | 68% |
The C7-hydroxy and C9-phenyl groups dictate reactivity and are modified with high precision:
Table 3: Regioselective Modification Examples
Position | Reaction | Reagents/Conditions | Product |
---|---|---|---|
C7 | Chlorination | SO₂Cl₂, DCM, 0°C → RT | 7-Chloro derivative (CAS 730949-67-4) |
C9-Phenyl | Friedel-Crafts acylation | AlCl₃, acetyl chloride | 2'-Acetyl-9-phenyl analogue |
C7 | Mitsunobu alkylation | DIAD, PPh₃, ROH | 7-Alkoxy derivatives |
Catalysis enhances ring-fusion efficiency and stereocontrol:
Table 4: Catalytic Systems for Ring Fusion
Catalyst | Reaction Type | Key Advantage | Yield Range |
---|---|---|---|
Zn(OTf)₂ | Ketalization | Stereoretention | 75–88% |
Pd(PPh₃)₄/Cs₂CO₃ | Suzuki coupling | Late-stage diversification | 60–92% |
Au(I)/(R)-DTBM-SEGPHOS | Hydroalkoxylation | Enantioselectivity (88–90% ee) | 78% |
The parent scaffold undergoes diverse transformations to access structural analogues:
Table 5: Post-Synthetic Derivatives and Applications
Derivative Class | Synthetic Route | Application Focus |
---|---|---|
7-Aminoalkylquinolines | Nucleophilic substitution | Antibacterial agents |
7-Azido-triazole conjugates | CuAAC click chemistry | Bioconjugation probes |
Pyrimido[4,5-b]quinolines | Condensation with thiourea/urea | Anticancer screening |
C9-(Hetero)aryl variants | Suzuki-Miyaura coupling | Fluorescence materials |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7